Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole is a bicyclic nitrogen heterocycle Compounds of this nature are significant in various fields, including pharmaceuticals, due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then subjected to decarbonylation and conversion of the ketone to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Rel-(3aR,7aS)-4,4-difluorooctahydro-1H-isoindole can be compared with other similar compounds, such as:
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: This compound has a similar bicyclic structure but with different functional groups, leading to distinct chemical and biological properties.
(3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione: Another bicyclic compound with different substituents, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
(3aS,7aR)-7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
QMVPTWXGZCVQFG-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C(C1)(F)F |
Canonical SMILES |
C1CC2CNCC2C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.